Cannabigerol (CBG) is a non-psychoactive cannabinoid found in the Cannabis sativa plant. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a precursor to other cannabinoids, including Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), CBG plays a crucial role in the biosynthetic pathway of these compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] CBG is gaining increasing attention in scientific research due to its diverse pharmacological properties, highlighting its potential therapeutic applications in various fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Recent studies have focused on engineering cannabinoid production in heterologous systems, such as Saccharomyces cerevisiae (yeast). [] The aromatic prenyltransferase NphB from Streptomyces sp. strain CL190 has been successfully employed to produce cannabigerolic acid (CBGA) and CBG from glucose and hexanoic acid in yeast. [] This method provides a sustainable alternative to plant-based extraction. []
CBG (2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol) is a terpenophenolic compound. [, , , ] It features a benzene ring with two hydroxyl groups, a pentyl chain, and a cyclohexene ring with a methyl and a propen-2-yl group. [, , , ] Its structure closely resembles other cannabinoids like CBD and THC, differing primarily in the substituents on the aromatic ring and the cyclohexene ring. [, , , ]
While the exact mechanisms of action of CBG are still under investigation, current research suggests it interacts with various molecular targets. [, , , , , , , , , , , ]
CBG is considered a partial agonist at both the cannabinoid receptor type 1 (CB1) and the cannabinoid receptor type 2 (CB2). [, ]
CBG has been shown to be an agonist at α2-adrenoceptors, which are involved in the regulation of blood pressure by inhibiting norepinephrine release. [, ]
CBG exhibits antagonistic activity at 5-HT1A receptors, which are involved in various physiological processes, including mood regulation and anxiety. [, ]
CBG is also suggested to interact with transient receptor potential (TRP) channels, cyclooxygenase (COX) enzymes, and other G protein-coupled receptors. [, ] Further research is needed to fully elucidate its interactions with these targets and their downstream signaling pathways.
CBG exhibits significant anti-inflammatory activity in both in vitro and in vivo models. [, , , , ] Studies have shown its efficacy in attenuating microglial activation and reducing pro-inflammatory cytokine production in models of multiple sclerosis. [] Additionally, CBG has demonstrated potential in reducing pro-fibrotic responses in hepatocytes. []
CBG has demonstrated neuroprotective effects in various models of neurodegenerative diseases. [, , , ] Studies indicate its potential in reducing amyloid β-evoked neurotoxicity and changes in cell morphology. [] Additionally, CBG has been shown to protect against neuronal loss in models of multiple sclerosis. []
CBG has shown analgesic properties in models of chronic pain, particularly in the context of neuropathic pain. [, , ] Studies indicate its efficacy in reducing mechanical hypersensitivity in a model of cisplatin-induced peripheral neuropathy. [] Further research is necessary to fully elucidate its analgesic mechanisms and potential therapeutic applications in chronic pain management.
CBG has demonstrated antibacterial activity against a range of bacterial species, including multi-drug resistant strains. [, , , ] Notably, CBG has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and eradicating stationary phase cells. [] These findings highlight its potential as a novel antibiotic agent, particularly in the context of increasing antimicrobial resistance.
CBG has been reported to reduce intraocular pressure (IOP), suggesting its potential application in the treatment of glaucoma. [, ] Studies indicate that CBG analogs, such as cannabigerol-dimethyl heptyl (CBG-DMH), decrease IOP independent of CB1 and CB2 receptor activation, suggesting alternative mechanisms involved in its ocular hypotensive effects. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: